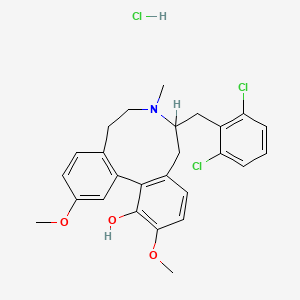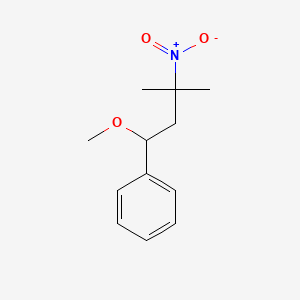
(1-Methoxy-3-methyl-3-nitrobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-3-methyl-3-nitrobutyl)benzene is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzene, characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3-methyl-3-nitrobutyl)benzene typically involves the nitration of a precursor compound, such as (1-Methoxy-3-methylbutyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-3-methyl-3-nitrobutyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for halogenation reactions.
Major Products Formed
Oxidation: Nitro alcohols or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(1-Methoxy-3-methyl-3-nitrobutyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-3-methyl-3-nitrobutyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The methoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-3-methylbenzene: Lacks the nitro group, resulting in different chemical and biological properties.
3-Methoxytoluene: Similar structure but without the nitro and butyl groups.
3-Methyl-1-methoxybenzene: Another isomer with different substitution patterns on the benzene ring.
Uniqueness
(1-Methoxy-3-methyl-3-nitrobutyl)benzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of methoxy, methyl, and nitro groups on the butyl chain and benzene ring creates a compound with specific properties that differentiate it from other similar compounds.
Properties
CAS No. |
83577-40-6 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(1-methoxy-3-methyl-3-nitrobutyl)benzene |
InChI |
InChI=1S/C12H17NO3/c1-12(2,13(14)15)9-11(16-3)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI Key |
FLWBEMCWIHZUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C1=CC=CC=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
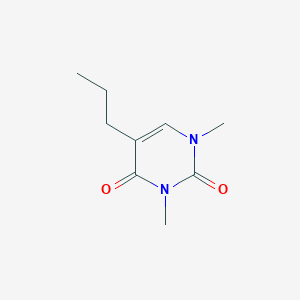
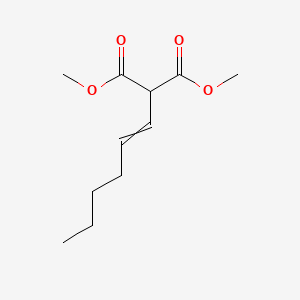
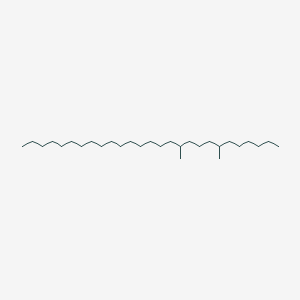
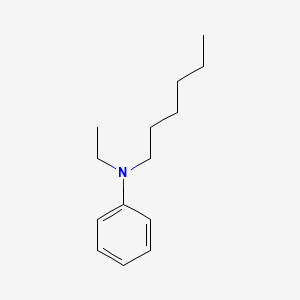
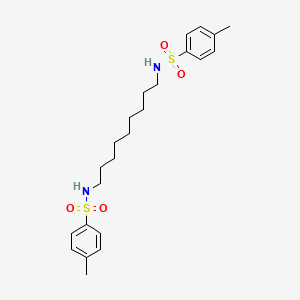
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)

![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
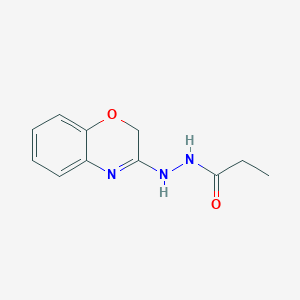
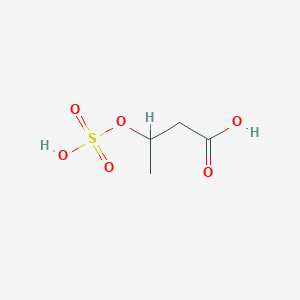
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)
